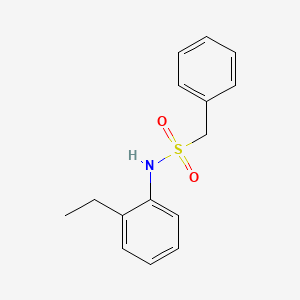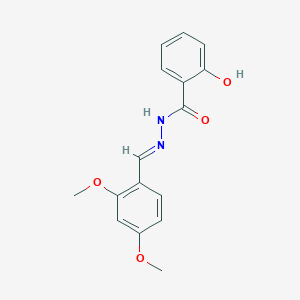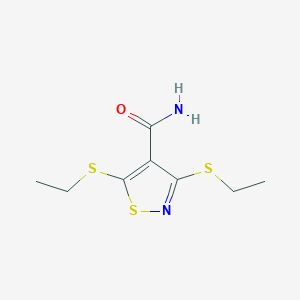![molecular formula C20H27N3O2 B5586525 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5586525.png)
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol often involves reactions such as the double Michael reaction followed by cyclization. For example, the synthesis of related pyrazole derivatives has been achieved through reactions involving dimethyl acetylenedicarboxylate and amino phenylpyrazole carbonitriles in the presence of potassium carbonate in dimethyl sulfoxide, leading to the formation of complex pyrazolines (Tominaga et al., 1997).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of pyrazole derivatives, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Structural determination aids in understanding the compound's reactivity and interaction with other molecules (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclization and acetylation, to form new compounds with diverse properties. The chemical behavior of these compounds is influenced by their functional groups and molecular structure, leading to a wide range of possible reactions and products (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Pareek et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-17(15(2)23(21-14)16-9-7-6-8-10-16)11-18(24)22-12-19(3,4)20(5,25)13-22/h6-10,25H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWOHCCVCVQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CC(C(C3)(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5586467.png)
![(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5586484.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586487.png)
![2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)

![3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)

![N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5586543.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)

![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)